
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of 9,10-Di(naphthalen-2-yl)anthracene . It is known for its high thermal stability and morphological stability . It has been widely used as the host material of blue OLEDs .
Synthesis Analysis
The synthesis of this compound involves broadening the π-conjugated system by introducing three units with different electronegativity to the C-2 position of MADN . The Suzuki reaction, the Wittig reaction, and the Heck reaction were employed to synthesize these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of carbon and hydrogen atoms. The exact molecular weight is 430.5 g/mol .Chemical Reactions Analysis
The compound is known to undergo various chemical reactions. For instance, it can act as an electron transporting material .Physical And Chemical Properties Analysis
The compound has a molecular weight of 430.5 g/mol . It has a high thermal stability and morphological stability . It is also characterized by its high XLogP3-AA value of 10.2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
This compound is used in the development of blue fluorescent OLEDs . By introducing various aromatic groups to the anthracene core, researchers have synthesized derivatives that exhibit strong blue fluorescence . These materials are crucial for creating efficient OLEDs with high color purity and stability, which are essential for display and lighting technologies.
Photophysical Studies
The photophysical properties of this compound, such as UV-Vis absorption and fluorescence emission , are extensively studied . Understanding these properties is vital for designing materials with desired optical characteristics, which can be applied in sensors, imaging, and photovoltaic devices.
Electrochemical Analysis
Cyclic voltammetry (CV): studies of the compound provide insights into its electrochemical behavior . This information is beneficial for applications in organic electronics, where charge transport and redox properties are key factors.
Host Materials for Phosphorescent Emitters
Derivatives of this compound serve as host materials for phosphorescent emitters in OLEDs . The ability to control the energy transfer between the host and the emitter is crucial for achieving high-efficiency OLEDs with long operational lifetimes.
Synthetic Chemistry
The compound’s boronic acid group is reactive and can be used in Suzuki coupling reactions . This makes it a valuable building block for synthesizing a wide range of polyaromatic hydrocarbons, which have applications in materials science and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) . In this context, the target would be the light-emitting layer of the OLED, where the compound would contribute to the emission of light.
Mode of Action
The compound interacts with its target by emitting light when an electric current is applied . This is a characteristic of fluorescent organic compounds, which are frequently used in the fabrication of OLED devices .
Biochemical Pathways
As a synthetic organic compound, it doesn’t participate in biological pathways. Instead, it’s involved in the physical process of light emission in OLED devices . When an electric current is applied, the compound’s molecules are excited to a higher energy state. When they return to their ground state, they emit energy in the form of light .
Result of Action
The result of the compound’s action in an OLED device is the emission of light . The specific color of the light emitted depends on the energy gap between the excited and ground states of the compound’s molecules .
Action Environment
The efficiency and stability of the compound’s light-emitting action can be influenced by various environmental factors. For instance, the presence of oxygen or moisture can degrade the compound and reduce the efficiency of light emission . Therefore, OLED devices are often sealed to protect the light-emitting compounds from the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9,10-dinaphthalen-2-ylanthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33BO2/c1-39(2)40(3,4)43-41(42-39)32-21-22-35-36(25-32)38(31-20-18-27-12-6-8-14-29(27)24-31)34-16-10-9-15-33(34)37(35)30-19-17-26-11-5-7-13-28(26)23-30/h5-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILRXGSEHWEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
624744-67-8 | |
| Record name | 2-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



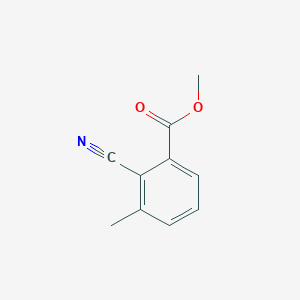


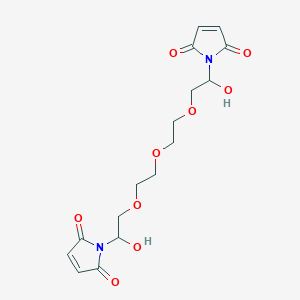
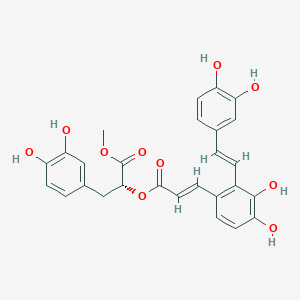
![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)

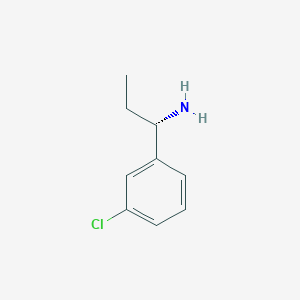
![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)
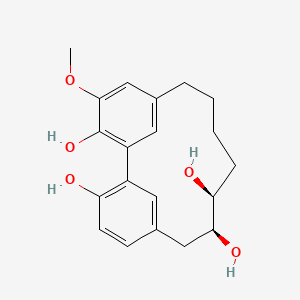
![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)

![N-[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B1632586.png)
